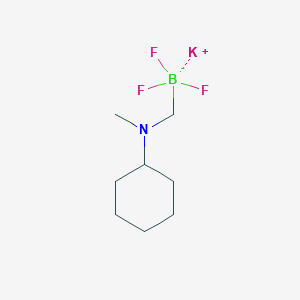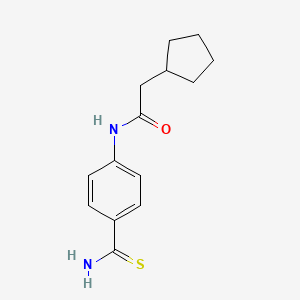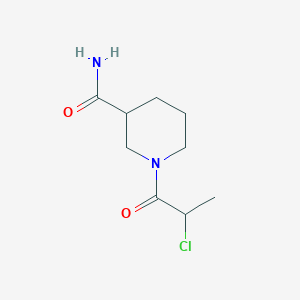
1-(2-Chloropropanoyl)piperidine-3-carboxamide
Descripción general
Descripción
“1-(2-Chloropropanoyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C9H15ClN2O2 . It is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H15ClN2O2/c1-6(10)9(14)12-4-2-3-7(5-12)8(11)13/h6-7H,2-5H2,1H3,(H2,11,13) .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 218.68 . It is a powder in its physical form .Aplicaciones Científicas De Investigación
New Methods in Organic Synthesis
A study by Svoboda and Paleček (1995) describes the preparation of title compounds from pyridine-4-carboxamide, leading to the development of 1-substituted piperidine-4-carboxamides. These compounds are important intermediates in organic synthesis, particularly in the synthesis of bicyclic compounds such as 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile, which have potential applications in medicinal chemistry and drug development (Svoboda & Paleček, 1995).
Enantioselective Synthesis
Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis of a CGRP receptor inhibitor, highlighting the importance of enantioselective processes in the preparation of pharmaceutical compounds. This research underscores the role of chiral intermediates, such as piperidine derivatives, in synthesizing complex molecules with high specificity and potency (Cann et al., 2012).
Anticancer and Cytotoxic Agents
Dimmock et al. (1998) investigated a series of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and related compounds, leading to the discovery of potent cytotoxic and anticancer agents. This research indicates the potential of piperidine derivatives and their structurally related compounds in developing new therapeutic agents for cancer treatment (Dimmock et al., 1998).
Novel Synthesis Techniques
Research by Wasserman, Dion, and Fukuyama (1989) on cyclopropanone equivalents derived from 3-chloropropionic acid demonstrates the utility of piperidine derivatives in synthetic applications. These compounds serve as valuable tools in constructing complex molecular architectures, highlighting the versatility of piperidine-based compounds in organic synthesis (Wasserman et al., 1989).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloropropanoyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(10)9(14)12-4-2-3-7(5-12)8(11)13/h6-7H,2-5H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSRTEPZYFRXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




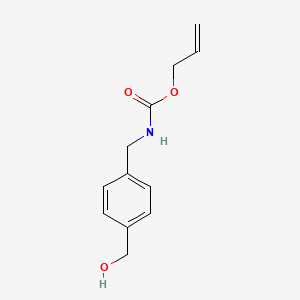


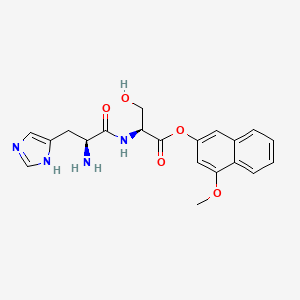
![2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene](/img/structure/B3362780.png)
![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
![5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3362789.png)
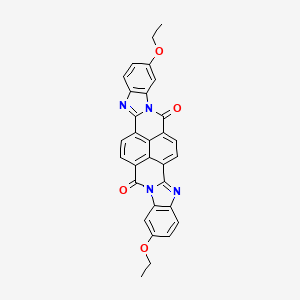
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)
